3-Cyclopropoxy-2-ethyl-5-methoxypyridine

Description

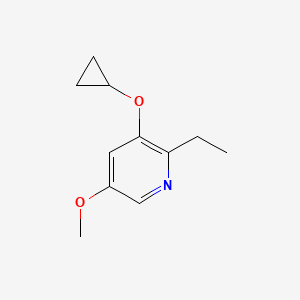

3-Cyclopropoxy-2-ethyl-5-methoxypyridine is a pyridine derivative featuring three distinct substituents: a cyclopropoxy group at position 3, an ethyl group at position 2, and a methoxy group at position 4. The cyclopropoxy moiety introduces steric constraints due to its three-membered ring structure, while the ethyl and methoxy groups contribute to electronic and solubility properties.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-cyclopropyloxy-2-ethyl-5-methoxypyridine |

InChI |

InChI=1S/C11H15NO2/c1-3-10-11(14-8-4-5-8)6-9(13-2)7-12-10/h6-8H,3-5H2,1-2H3 |

InChI Key |

DIIWYYOMZRNYKT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=N1)OC)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-ethyl-5-methoxypyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-ethyl-5-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, piperidines, and pyridine N-oxides, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

3-Cyclopropoxy-2-ethyl-5-methoxypyridine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethyl-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 3-cyclopropoxy-2-ethyl-5-methoxypyridine with analogous pyridine derivatives from literature and catalogs, focusing on substituent effects, synthesis methods, and inferred properties.

Substituent Position and Electronic Effects

- 3-Iodo-2-methoxy-5-methylpyridine (Catalog, 2017):

The iodine atom at position 3 introduces strong electron-withdrawing effects, contrasting with the electron-donating cyclopropoxy group in the target compound. The 2-methoxy and 5-methyl groups may enhance solubility compared to the ethyl group in the target compound . - 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine (Catalog, 2017):

The bromine and trimethylsilyl-ethynyl groups at positions 5 and 2, respectively, create steric bulk and electronic diversity. The target compound’s ethyl and cyclopropoxy groups may offer similar steric challenges but with distinct reactivity profiles .

Data Table: Comparative Analysis of Pyridine Derivatives

Research Implications and Limitations

While direct data on this compound are absent in the provided evidence, structural analogs suggest:

- Synthesis Challenges : Cyclopropoxy groups may require ring-opening-resistant conditions, contrasting with nitro or halogenated derivatives that undergo facile substitution .

- Catalytic Applications : The rigidity of the cyclopropoxy ring might influence coordination chemistry differently than bulkier substituents like trimethylsilyl-ethynyl .

Limitations : The absence of experimental data (e.g., NMR, yield, bioactivity) for the target compound necessitates further empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.